2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a dichloro-benzyl group, and an isopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide typically involves multiple steps, starting with the reaction of 3,4-dichlorobenzylamine with isopropyl acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography to obtain the final product in large quantities.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. It may also serve as a precursor for the development of new drugs and therapeutic agents.
Medicine: The medical applications of this compound include its use in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-acetamide
2-Amino-N-(3,4-dichloro-benzyl)-N-ethyl-acetamide
2-Amino-N-(3,4-dichloro-benzyl)-N-methyl-acetamide
Uniqueness: 2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-N-[(3,4-dichlorophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-8(2)16(12(17)6-15)7-9-3-4-10(13)11(14)5-9/h3-5,8H,6-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAUQAXVLRJNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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